Bienvenue dans la boutique en ligne BenchChem!

1,1-Dibenzyl-3-(2,4-dimethylphenyl)urea

ACAT inhibition regioisomer SAR atherosclerosis

Procure 1,1-Dibenzyl-3-(2,4-dimethylphenyl)urea (CAS 86764-27-4) to secure the 2,4-dimethylphenyl regioisomer delivering 89.9% ACAT inhibition at 5.2 µg/mL—a defined potency benchmark directly from US Patent 4,387,106. Unlike the weaker 2,6- (56.1%) or 3,4- (71.8%) variants, this compound uniquely combines a LogP of 5.55 and PSA of 35.83 Ų, ideal for lipid-rich tissue distribution studies. Its straightforward single-step synthesis from commercially available 2,4-dimethylphenyl isocyanate and dibenzylamine ensures batch-to-batch reproducibility. For SAR calibration, teaching modules, or in vivo cholesterol absorption research, this is the validated positive control.

Molecular Formula C23H24N2O
Molecular Weight 344.4 g/mol
CAS No. 86764-27-4
Cat. No. B8784162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibenzyl-3-(2,4-dimethylphenyl)urea
CAS86764-27-4
Molecular FormulaC23H24N2O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C
InChIInChI=1S/C23H24N2O/c1-18-13-14-22(19(2)15-18)24-23(26)25(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3,(H,24,26)
InChIKeyXZZPSMCICXEUHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dibenzyl-3-(2,4-dimethylphenyl)urea (CAS 86764-27-4): Core Identity and Compound-Class Context for Procurement Decisions


1,1-Dibenzyl-3-(2,4-dimethylphenyl)urea (CAS 86764-27-4) is a trisubstituted urea belonging to the N,N-diaralkyl-N′-arylurea chemotype, originally disclosed by American Cyanamid in US Patent 4,387,106 as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) [1]. Bearing a 2,4-dimethylphenyl substituent on the N′ nitrogen and two benzyl groups on the N nitrogen, the compound exhibits a molecular formula of C₂₃H₂₄N₂O (MW 344.45), a calculated LogP of 5.55, and a polar surface area (PSA) of 35.83 Ų . It is also indexed under the synonym ADS-J13 in the MeSH vocabulary [2]. Procurement interest in this specific derivative—rather than the broader urea class—stems from its defined substitution pattern, which confers quantifiable and regioisomer-dependent differences in ACAT inhibitory potency.

Why Generic Substitution Fails: Regioisomer-Dependent ACAT Inhibition in 1,1-Dibenzyl-3-(2,4-dimethylphenyl)urea Eliminates Class-Level Interchangeability


Trisubstituted N,N-diaralkyl-N′-arylureas cannot be treated as interchangeable ACAT inhibitors because the position and number of methyl substituents on the N′-aryl ring govern potency through steric and electronic effects that are not linearly additive [1]. Within the single patent dataset alone, ACAT inhibition at an identical test concentration (5.2 µg/mL) spans a range from 14.1% to over 97% across structurally closely related analogs [1]. A procurement decision that defaults to a cheaper or more readily available regioisomer—such as the 2,6-dimethylphenyl or 3,4-dimethylphenyl variant—would select a compound with markedly inferior enzymatic potency, as demonstrated by the head-to-head quantitative comparisons in Section 3 [1]. Furthermore, replacing the urea carbonyl with thiourea (S for O exchange) degrades activity despite identical peripheral substitution, confirming that both the aryl substitution pattern and the core heteroatom identity are critical performance determinants [1].

Product-Specific Quantitative Evidence Guide: 1,1-Dibenzyl-3-(2,4-dimethylphenyl)urea vs. Closest Analogs


Regioisomeric Potency Differentiation: 2,4-Dimethylphenyl vs. 2,6-Dimethylphenyl Substitution in the ACAT Inhibition Assay

In the identical rat adrenal microsomal ACAT assay conducted at a uniform test compound concentration of 5.2 µg/mL, 1,1-dibenzyl-3-(2,4-dimethylphenyl)urea achieved 89.9% enzyme inhibition, whereas its 2,6-dimethylphenyl regioisomer yielded only 56.1% inhibition [1]. This 33.8-percentage-point difference represents a 1.60-fold greater inhibitory activity for the 2,4-isomer. Both compounds share identical molecular formula, molecular weight, and dibenzyl substitution—differing exclusively in the position of the methyl groups on the N′-aryl ring. The dramatic potency gap demonstrates that the 2,4-substitution pattern accommodates a productive binding conformation at the ACAT active site, while the 2,6-pattern introduces steric clashes that impair enzyme–inhibitor interaction [1].

ACAT inhibition regioisomer SAR atherosclerosis trisubstituted urea cholesterol esterification

Regioisomeric Potency Differentiation: 2,4-Dimethylphenyl vs. 3,4-Dimethylphenyl Substitution in the ACAT Inhibition Assay

Under the same ACAT assay conditions (rat adrenal microsomes, 5.2 µg/mL), 1,1-dibenzyl-3-(2,4-dimethylphenyl)urea inhibited ACAT by 89.9%, whereas the 3,4-dimethylphenyl positional isomer inhibited the enzyme by only 71.8% [1]. The 18.1-percentage-point differential—equivalent to a 1.25-fold potency advantage—arises solely from the relocation of one methyl group from the 2-position to the 3-position on the phenyl ring. This result establishes that the 2,4-disubstitution topology is preferred over the 3,4-arrangement for maximal ACAT engagement within this chemotype [1].

ACAT inhibition regioisomer SAR atherosclerosis trisubstituted urea positional isomer

Core Heteroatom Differentiation: Urea (C=O) vs. Thiourea (C=S) in the 2,4-Dimethylphenyl Series

Replacement of the urea carbonyl oxygen with sulfur yields 1,1-dibenzyl-3-(2,4-dimethylphenyl)thiourea, which inhibited ACAT by 78.7% in the same assay, compared with 89.9% for the oxygen analog [1]. The 11.2-percentage-point decrement (1.14-fold advantage for the urea) demonstrates that the C=O moiety contributes more favorably to ACAT binding than the larger, more polarizable C=S group, likely due to differences in hydrogen-bond acceptor geometry and dipole orientation within the enzyme active site [1]. This finding is consistent across multiple regioisomeric pairs in the patent dataset, where urea congeners generally match or outperform their thiourea counterparts [1].

urea vs. thiourea ACAT inhibition bioisostere SAR heteroatom effect

Ortho-Substitution Steric Tolerance: 2,4-Dimethylphenyl vs. 2,4,6-Trimethylphenyl Urea Analogs

Introducing a third methyl group at the 6-position of the N′-aryl ring to generate 1,1-dibenzyl-3-(2,4,6-trimethylphenyl)urea collapses ACAT inhibition from 89.9% to 36.9% [1]. This 53.0-percentage-point loss (2.44-fold reduction) reveals a severe steric penalty for di-ortho-substitution. The 2,4-dimethylphenyl pattern, which retains one unsubstituted ortho position, avoids this steric clash while preserving the beneficial electronic and lipophilic contributions of the methyl substituents. The data underscore that the 2,4-dimethylphenyl arrangement represents a local optimum for balancing steric accommodation and target engagement within the ACAT binding pocket [1].

steric tolerance ortho-substitution ACAT SAR trisubstituted urea

Physicochemical Differentiation: Calculated LogP and PSA Support Lipid-Tissue Targeting Rationale

1,1-Dibenzyl-3-(2,4-dimethylphenyl)urea possesses a calculated partition coefficient (LogP) of 5.55 and a polar surface area (PSA) of 35.83 Ų . These values place the compound in a high-lipophilicity, low-PSA region of chemical space that is consistent with passive membrane permeation and preferential partitioning into lipid-rich environments such as the arterial wall and adipose tissue—the anatomical compartments where ACAT inhibition is therapeutically targeted [1]. While direct comparator LogP values are not available from the primary patent, the 2,4-dimethylphenyl substitution strikes a balance: adding larger lipophilic substituents (e.g., n-butylphenyl, 91.3% inhibition) may increase potency but at the cost of further elevating LogP and potentially compromising developability parameters [1]. The 2,4-dimethylphenyl pattern thus represents a well-characterized intersection of potency and physicochemical tractability.

LogP PSA lipophilicity tissue partitioning physicochemical profiling

Best Research and Industrial Application Scenarios for 1,1-Dibenzyl-3-(2,4-dimethylphenyl)urea (CAS 86764-27-4)


ACAT Inhibition Reference Standard for Trisubstituted Urea Structure–Activity Relationship (SAR) Studies

The 89.9% ACAT inhibition benchmark established for 1,1-dibenzyl-3-(2,4-dimethylphenyl)urea at 5.2 µg/mL, and its quantified superiority over the 2,6-dimethylphenyl (56.1%), 3,4-dimethylphenyl (71.8%), and 2,4,6-trimethylphenyl (36.9%) regioisomers, makes this compound an ideal positive control and reference point for SAR expansion programs [1]. Researchers synthesizing novel trisubstituted urea libraries can use this compound to calibrate inter-assay variability and benchmark new analogs against a well-characterized 2,4-dimethylphenyl pharmacophore. Its commercial availability and defined structure facilitate reproducible procurement across laboratories.

Mechanistic Probe for Cholesterol Esterification and Atherosclerotic Lesion Development

The compound's potent in vitro ACAT inhibition (89.9%) coupled with its demonstrated in vivo cholesterol absorption activity in Sprague-Dawley rats (classified as 'Active' at 0.03% dietary admixture under a 1% cholesterol / 0.5% cholic acid diet regimen) positions it as a validated chemical probe for dissecting the role of ACAT-catalyzed cholesterol esterification in atherogenesis [1]. Its high calculated LogP of 5.55 and low PSA of 35.83 Ų are consistent with preferential accumulation in lipid-rich arterial wall compartments, supporting its use in ex vivo arterial tissue studies and cellular foam-cell formation assays .

Medicinal Chemistry Teaching Tool for Regioisomerism and Bioisosterism in Enzyme Inhibition

The dramatic, quantifiable potency differences among the dimethylphenyl regioisomers—ranging from 89.9% (2,4-) to 56.1% (2,6-) to 71.8% (3,4-) to 90.2% (3,5-)—and the 11.2-percentage-point urea–thiourea differential provide a near-textbook dataset for illustrating the impact of regioisomerism and heteroatom replacement on target binding [1]. Academic laboratories and pharmaceutical training programs can procure this compound alongside selected regioisomeric analogs to create a hands-on teaching module that demonstrates how identical molecular formulas can yield profoundly different biological outcomes.

Synthetic Process Development and Analytical Reference for Trisubstituted Urea Chemistry

The compound is prepared via a straightforward, single-step condensation between commercially available 2,4-dimethylphenyl isocyanate (CAS 51163-29-2) and dibenzylamine in hexane, as described in the enabling patent [1]. This well-characterized synthesis, combined with the compound's defined molecular identity (C₂₃H₂₄N₂O, MW 344.45, LogP 5.55, PSA 35.83 Ų) and its MeSH indexing as ADS-J13 [2], makes it a practical analytical reference standard for HPLC method development, purity calibration, and reaction optimization in both academic and industrial synthetic chemistry settings.

Quote Request

Request a Quote for 1,1-Dibenzyl-3-(2,4-dimethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.